![molecular formula C16H16O2 B1359294 2-(4-Isopropylphenoxy)benzaldehyde CAS No. 909789-04-4](/img/structure/B1359294.png)
2-(4-Isopropylphenoxy)benzaldehyde
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Overview
Description
2-(4-Isopropylphenoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of benzaldehydes, including 2-(4-Isopropylphenoxy)benzaldehyde, can be achieved through the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the reaction of 4-hydroxybenzaldehyde with anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane .
Molecular Structure Analysis
The molecular structure of 2-(4-Isopropylphenoxy)benzaldehyde consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Benzaldehydes, including 2-(4-Isopropylphenoxy)benzaldehyde, can undergo a variety of chemical reactions. One such reaction is the benzoin condensation, which involves the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone .
Scientific Research Applications
Synthesis and Chemical Reactions
Epoxy-Amides Synthesis : 2-(4-Isopropylphenoxy)benzaldehyde reacts with sulfur ylides to create trans-3-phenyl-2,3-glycidamide derivatives, a process important for the synthesis of epoxy-amides. This reaction is highly stereoselective and yields compounds useful in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).
Labeled Benzaldehydes Synthesis : In another study, 2-(4-Isopropylphenoxy)benzaldehyde is used to create labeled benzaldehydes, which are crucial in the synthesis of natural products and pharmaceutical drugs. The methodology described provides a versatile route to formyl-deuterated, tritiated, and 13 C labeled benzaldehydes (Boga, Alhassan, & Hesk, 2014).
Catalysis and Reaction Enhancement
Catalytic Hydrodeoxygenation : This compound, when used in supported palladium catalysts, significantly influences the hydrogenation and hydrodeoxygenation of aldehydes. The presence of isopropyl substituent in 4-isopropylbenzaldehyde increases both the reaction rate and the selectivity to hydrodeoxygenation (Procházková et al., 2007).
Enzyme Catalyzed C–C-Bond Formation : Benzaldehyde lyase catalyzes the formation and cleavage of benzoin derivatives, with 2-(4-Isopropylphenoxy)benzaldehyde playing a key role in this enzymatic process. This is crucial for asymmetric synthesis and has applications in reaction engineering (Kühl et al., 2007).
Photocatalysis and Environmental Applications
Photocatalytic Conversion : Research shows that graphitic carbon nitride modified for photocatalysis can effectively convert benzyl alcohol to benzaldehyde, with 2-(4-Isopropylphenoxy)benzaldehyde being a key component in this reaction. This process is environmentally friendly and has applications in green chemistry (Lima et al., 2017).
Oxidation of Benzyl Alcohol : Another study used sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, with the catalyst showing enhanced oxidative properties when treated with chlorosulfonic acid. The reaction is significant in various industries, including cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Bioproduction and Green Chemistry
Bioproduction of Benzaldehyde : Pichia pastoris, a type of yeast, can be used in a two-phase partitioning bioreactor for the enhanced bioproduction of benzaldehyde. This process has significant implications in the flavor industry, offering a biologically produced alternative to chemical routes (Craig & Daugulis, 2013).
Green Chemistry in Oxidation Reactions : A study focusing on the mutual conversion between benzoin and benzaldehyde illustrates the principles of green chemistry. It demonstrates the cyclic conversion of these compounds, emphasizing environmentally friendly practices in chemical reactions (Xin et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Isopropylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
2-(4-Isopropylphenoxy)benzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected biochemical pathways primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting downstream processes such as energy production and cellular repair mechanisms .
Result of Action
The result of the action of 2-(4-Isopropylphenoxy)benzaldehyde is the effective inhibition of fungal growth . By disrupting the antioxidation systems, the compound induces a state of oxidative stress within the fungal cell, inhibiting its growth and proliferation .
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKSNLEECHNNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)benzaldehyde |
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